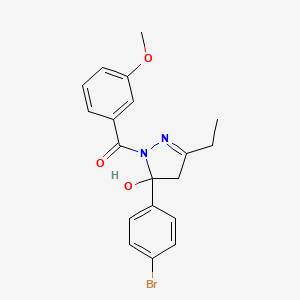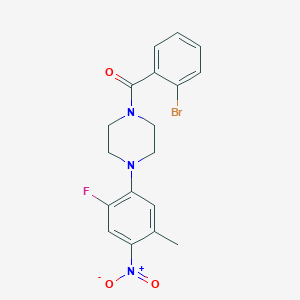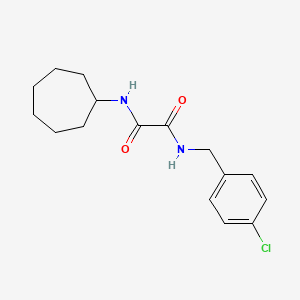
5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BDP, is a chemical compound that has gained interest among researchers due to its potential applications in various fields. BDP is a pyrazole derivative that has been synthesized using different methods.
Mecanismo De Acción
5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as cyclooxygenase-2 and 5-lipoxygenase. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In addition, this compound has been shown to disrupt the cell membrane of microbial pathogens, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. This compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, this compound has been found to have antimicrobial activity against various pathogens, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. This compound has also been shown to have low toxicity in animal models. However, this compound has some limitations for lab experiments. Its solubility in water is limited, which can affect its bioavailability in vivo. In addition, this compound has not been extensively studied in human clinical trials, which limits its potential clinical applications.
Direcciones Futuras
There are several future directions for research on 5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential as an anti-cancer agent in human clinical trials. In addition, further research is needed to optimize the synthesis method of this compound and improve its bioavailability in vivo.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound exerts its biological effects through various mechanisms, including the inhibition of pro-inflammatory cytokine production, induction of apoptosis in cancer cells, and disruption of the cell membrane of microbial pathogens. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to optimize its synthesis method, improve its bioavailability in vivo, and investigate its potential clinical applications.
Métodos De Síntesis
5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been synthesized using different methods, including the reaction of 4-bromoacetophenone with ethyl acetoacetate in the presence of hydrazine hydrate and sodium acetate. Another method involves the reaction of 3-methoxybenzoylhydrazine with ethyl acetoacetate and 4-bromobenzaldehyde in the presence of acetic acid. These methods have been optimized to yield high purity this compound.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.
Propiedades
IUPAC Name |
[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4H-pyrazol-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-3-16-12-19(24,14-7-9-15(20)10-8-14)22(21-16)18(23)13-5-4-6-17(11-13)25-2/h4-11,24H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTBOGJBCQYRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=C(C=C2)Br)O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-methyl-1H-indol-3-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5059233.png)

![ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5059238.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5059240.png)
![3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5059247.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl (benzoylthio)acetate](/img/structure/B5059249.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5059262.png)

![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-phenylethyl)piperidine](/img/structure/B5059283.png)
![1-{1-[(5-chloro-2-thienyl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5059292.png)
![1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5059295.png)

![5-{[5-(4-morpholinyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5059304.png)
![4-[2-(allyloxy)-5-chlorobenzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5059320.png)